Jagged-1 (188-204)

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C93H127N25O26S3/c94-32-8-7-16-58(80(132)112-63(37-50-14-5-2-6-15-50)83(135)117-70(48-147)88(140)108-59(17-9-33-101-92(97)98)90(142)118-35-11-19-71(118)89(141)109-60(91(143)144)18-10-34-102-93(99)100)107-84(136)66(41-72(96)122)115-87(139)69(47-146)106-74(124)45-103-78(130)61(36-49-12-3-1-4-13-49)105-73(123)44-104-79(131)62(38-51-20-26-54(119)27-21-51)111-81(133)64(39-52-22-28-55(120)29-23-52)113-82(134)65(40-53-24-30-56(121)31-25-53)114-86(138)68(43-76(127)128)116-85(137)67(42-75(125)126)110-77(129)57(95)46-145/h1-6,12-15,20-31,57-71,119-121,145-147H,7-11,16-19,32-48,94-95H2,(H2,96,122)(H,103,130)(H,104,131)(H,105,123)(H,106,124)(H,107,136)(H,108,140)(H,109,141)(H,110,129)(H,111,133)(H,112,132)(H,113,134)(H,114,138)(H,115,139)(H,116,137)(H,117,135)(H,125,126)(H,127,128)(H,143,144)(H4,97,98,101)(H4,99,100,102)/t57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKGTGHRKPOFSA-RXGRUPDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)N)C(=O)NC(CCCNC(=N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C93H127N25O26S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2107.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Jagged-1 (188-204)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jagged-1, a key ligand in the Notch signaling pathway, plays a critical role in intercellular communication, influencing a myriad of cellular processes including proliferation, differentiation, and apoptosis. The peptide fragment Jagged-1 (188-204), derived from the Delta/Serrate/Lag-2 (DSL) domain of the full-length Jagged-1 protein, has emerged as a potent agonist of the Notch signaling pathway.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Jagged-1 (188-204), focusing on its interaction with Notch receptors, downstream signaling events, and its effects on various cell types. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of Notch signaling and the development of novel therapeutics targeting this pathway.

Core Mechanism of Action: Notch Pathway Activation

The canonical Notch signaling pathway is initiated by the binding of a ligand, such as Jagged-1, to a Notch receptor on an adjacent cell. This interaction triggers a cascade of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). The liberated NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Suppressor of Hairless/LAG-1) and other co-activators to regulate the transcription of target genes, including those in the Hes and Hey families.

The Jagged-1 (188-204) peptide, as a functional fragment of the Jagged-1 ligand, mimics this natural activation process. It directly engages with Notch receptors, initiating the signaling cascade that culminates in the transcriptional regulation of downstream target genes.

Quantitative Data Summary

While direct binding affinity data (Kd values) for the Jagged-1 (188-204) peptide to individual Notch receptors is not extensively documented in the literature, functional assays have provided quantitative insights into its activity. The following table summarizes the available quantitative data for Jagged-1 (188-204).

| Parameter | Value | Cell Type | Assay | Source |

| EC50 (SOCE - transient phase) | ~37 µM | Human Pulmonary Arterial Smooth Muscle Cells (PASMC) | Store-Operated Calcium Entry (SOCE) | |

| EC50 (SOCE - plateau phase) | ~27 µM | Human Pulmonary Arterial Smooth Muscle Cells (PASMC) | Store-Operated Calcium Entry (SOCE) |

Note: The provided EC50 values are for the functional outcome of Notch activation (enhancement of SOCE) and not a direct measure of receptor binding affinity.

Signaling Pathway Diagram

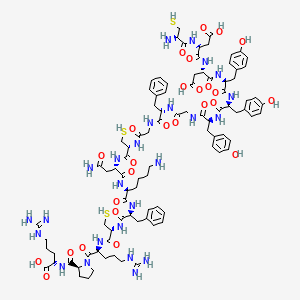

The following diagram illustrates the mechanism of action of Jagged-1 (188-204) in activating the Notch signaling pathway.

Caption: Jagged-1 (188-204) induced Notch signaling pathway.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Jagged-1 (188-204).

Keratinocyte Differentiation Assay

This assay assesses the ability of Jagged-1 (188-204) to induce the terminal differentiation of human keratinocytes.

a. Cell Culture:

-

Culture primary human keratinocytes in a low-calcium medium (e.g., Keratinocyte-SFM with supplements).

-

Plate cells on collagen-coated dishes and grow to sub-confluence.

b. Treatment:

-

Switch the culture medium to a high-calcium medium (e.g., DMEM with 1.2 mM CaCl2) to induce differentiation.

-

Treat the cells with Jagged-1 (188-204) peptide at a final concentration of 40 µM.[2] A vehicle control (e.g., sterile water or PBS) should be run in parallel.

-

Incubate for 72 hours.[2]

c. Analysis:

-

Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with a primary antibody against a late differentiation marker, such as loricrin. Follow with a fluorescently labeled secondary antibody and visualize using a fluorescence microscope.

-

Western Blot: Lyse the cells and perform Western blotting as described below, probing for loricrin and NF-κB pathway proteins (e.g., phosphorylated IκBα).

Western Blot for NICD Cleavage

This protocol details the detection of the cleaved Notch intracellular domain (NICD) as a direct indicator of Notch pathway activation.

a. Cell Lysis:

-

Plate and treat cells (e.g., human pulmonary arterial smooth muscle cells or Jurkat cells) with Jagged-1 (188-204) (e.g., 50 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

b. SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the cleaved form of a Notch receptor (e.g., anti-Notch1 NICD) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Measurement of Store-Operated Calcium Entry (SOCE)

This experiment measures the effect of Jagged-1 (188-204) on calcium influx following the depletion of intracellular calcium stores.

a. Cell Preparation and Dye Loading:

-

Plate human pulmonary arterial smooth muscle cells (PASMCs) on glass coverslips.

-

Load the cells with the ratiometric calcium indicator Fura-2 AM (e.g., 5 µM) in a physiological salt solution (e.g., HBSS) for 60 minutes at 37°C.

b. Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfuse the cells with a Ca2+-free solution to establish a baseline.

-

Induce passive store depletion by adding a SERCA inhibitor (e.g., 10 µM thapsigargin or cyclopiazonic acid) in the Ca2+-free solution.

-

After store depletion, reintroduce a solution containing 2 mM Ca2+ to measure SOCE.

-

To test the effect of Jagged-1 (188-204), pre-incubate the cells with the peptide (e.g., 5, 50, or 500 µM) for 30 minutes before initiating the experiment.

c. Data Analysis:

-

The Fura-2 fluorescence ratio (F340/F380) is used as a measure of intracellular calcium concentration.

-

Quantify the peak and plateau phases of the calcium influx upon reintroduction of extracellular calcium.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the cellular effects of Jagged-1 (188-204).

Caption: General experimental workflow for studying Jagged-1 (188-204).

Conclusion

The Jagged-1 (188-204) peptide is a valuable tool for studying the activation of the Notch signaling pathway. Its mechanism of action involves direct binding to Notch receptors, leading to the canonical cleavage cascade and nuclear translocation of NICD to regulate gene expression. This activity translates into diverse cellular responses, including the induction of keratinocyte differentiation and the modulation of intracellular calcium dynamics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the Notch pathway with Jagged-1 (188-204) and related compounds. Further research is warranted to elucidate the precise binding kinetics of this peptide with different Notch receptors and to fully explore its in vivo efficacy and safety profiles.

References

Jagged-1 (188-204): A Technical Guide to its Function as a Notch Signaling Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in a multitude of diseases, including cancer and developmental disorders. Jagged-1, a key ligand in this pathway, activates Notch signaling upon binding to its receptors. This technical guide provides an in-depth analysis of the Jagged-1 (188-204) peptide, a functional fragment of the full-length Jagged-1 protein. It details its primary role as a Notch signaling agonist, its mechanism of action, and its application in various experimental models. This document summarizes key quantitative data, provides detailed experimental protocols for studying its function, and includes visualizations of the relevant signaling pathways and experimental workflows to support researchers and professionals in drug development.

Introduction to Jagged-1 and Notch Signaling

The Notch signaling pathway is an evolutionarily conserved, juxtacrine signaling system that governs a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] The core of the pathway involves transmembrane receptors (Notch1-4) and their ligands (Jagged-1, Jagged-2, and Delta-like ligands).[1] The interaction between a ligand on one cell and a receptor on an adjacent cell initiates a cascade of proteolytic cleavages of the Notch receptor. This process, mediated by ADAM metalloproteases and the γ-secretase complex, releases the Notch Intracellular Domain (NICD).[2][3][4] The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators like Mastermind-like (MAML) to activate the transcription of downstream target genes, most notably the Hairy and Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families of transcriptional repressors.[2][3]

Jagged-1 is a 1218-amino acid transmembrane protein characterized by an N-terminal signal peptide, a Delta/Serrate/Lag-2 (DSL) domain, 16 epidermal growth factor (EGF)-like repeats, a cysteine-rich region, a transmembrane domain, and a short intracellular tail.[1] The DSL domain is essential for binding to Notch receptors, while the EGF repeats are thought to enhance the binding affinity.[5] The peptide fragment Jagged-1 (188-204) corresponds to a highly conserved region within the DSL domain and has been identified as a potent activator of Notch signaling.[6][7]

Mechanism of Action: Jagged-1 (188-204) as a Notch Agonist

The Jagged-1 (188-204) peptide functions as an agonist of the Notch signaling pathway by mimicking the action of the full-length Jagged-1 ligand. It directly binds to Notch receptors, initiating the signaling cascade.

Canonical Notch Pathway Activation

The primary mechanism of action for Jagged-1 (188-204) is the activation of the canonical Notch signaling pathway. Upon binding to the extracellular domain of a Notch receptor, the peptide induces a conformational change that exposes the S2 cleavage site for ADAM metalloproteases. Subsequent cleavage by the γ-secretase complex releases the NICD, which then travels to the nucleus to activate target gene expression.

Context-Dependent Inhibitory Role of Full-Length Jagged-1

It is important to note that while the Jagged-1 (188-204) peptide is consistently reported as a Notch agonist, the full-length Jagged-1 protein can, under specific circumstances, act as a competitive inhibitor of Notch signaling. This has been observed in the embryonic pancreas in the presence of the glycosyltransferase Manic Fringe (Mfng), where Jagged-1 binds to but does not efficiently activate Notch, thereby blocking access for other activating ligands like Delta-like 1 (Dll1). There is currently no evidence to suggest that the Jagged-1 (188-204) fragment alone exhibits this inhibitory function.

Quantitative Data

The following tables summarize the available quantitative data for the Jagged-1 (188-204) peptide.

Table 1: Potency of Jagged-1 (188-204) Peptide

| Parameter | Value | Cell Type | Assay | Reference |

| EC50 (peak phase) | ~37 µM | Human Pulmonary Arterial Smooth Muscle Cells | Store-Operated Ca2+ Entry | [2][3] |

| EC50 (plateau phase) | ~27 µM | Human Pulmonary Arterial Smooth Muscle Cells | Store-Operated Ca2+ Entry | [2][3] |

Table 2: Effective Concentrations of Jagged-1 (188-204) in In Vitro Studies

| Concentration | Cell Type | Observed Effect | Reference |

| 20 µg/ml | Human Peripheral Blood Mononuclear Cells | Modulation of T-cell activation network | [8] |

| 25 µM | Ovarian Cancer Cells (SNFT) | Induction of Notch3 activation and cellular redistribution of p21 | [9] |

| 40 µM | Human Keratinocytes | Induction of terminal differentiation markers | [7] |

| 50 µM | Human Pulmonary Arterial Smooth Muscle Cells | Enhancement of store-operated Ca2+ entry | [7] |

Table 3: In Vivo Dosage of Jagged-1 (188-204) Peptide

| Dosage | Animal Model | Application | Reference |

| 1 mg/day | Mouse (EAE model) | Amelioration of experimental autoimmune encephalomyelitis | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of Jagged-1 (188-204) in Notch signaling.

Western Blot for NICD Detection

This protocol is designed to detect the activation of Notch signaling by measuring the levels of the cleaved Notch Intracellular Domain (NICD).

Workflow:

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of Jagged-1 (188-204) peptide for the specified duration. A vehicle control (e.g., DMSO or sterile water, depending on peptide solvent) should be run in parallel.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of the Notch receptor of interest (e.g., anti-Notch1 NICD) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for Hes1 and Hey1 Expression

This protocol measures the mRNA levels of the canonical Notch target genes Hes1 and Hey1 to quantify the transcriptional response to Jagged-1 (188-204) treatment.

Workflow:

Methodology:

-

Cell Treatment: Treat cells with Jagged-1 (188-204) as described for the Western blot protocol.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA samples using a reverse transcription kit.

-

qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA, forward and reverse primers for Hes1, Hey1, and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.

In Vivo Administration of Jagged-1 (188-204)

This protocol provides a general guideline for the in vivo administration of the Jagged-1 (188-204) peptide in a mouse model. Specific parameters may need to be optimized for different models and research questions.

Methodology:

-

Peptide Preparation: Dissolve the Jagged-1 (188-204) peptide in a vehicle suitable for in vivo use. A common formulation involves dissolving the peptide in a small amount of DMSO and then diluting it with a carrier solution such as polyethylene glycol (PEG300) and saline.

-

Animal Model: Utilize an appropriate animal model for the disease under investigation (e.g., an experimental autoimmune encephalomyelitis model for multiple sclerosis).

-

Administration: Administer the peptide solution to the animals via a suitable route, such as intraperitoneal (i.p.) injection. The dosage and frequency of administration will depend on the specific study and should be determined empirically. A vehicle control group should be included.

-

Monitoring and Analysis: Monitor the animals for phenotypic changes relevant to the disease model. At the end of the study, tissues of interest can be collected for further analysis, such as immunohistochemistry for Notch pathway components, or gene expression analysis of target tissues.

Conclusion

The Jagged-1 (188-204) peptide is a valuable tool for researchers studying the Notch signaling pathway. Its well-defined role as a Notch agonist allows for the targeted activation of this pathway in a variety of in vitro and in vivo models. This technical guide provides a comprehensive overview of its function, quantitative data on its activity, and detailed experimental protocols to facilitate its use in research and drug development. Further investigation into the precise binding kinetics and the exploration of its therapeutic potential in a broader range of disease models are promising avenues for future research.

References

- 1. JAG1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Jagged1 protein processing in the developing mammalian lens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jagged1 (JAG1): Structure, Expression, and Disease Associations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Network Analysis of the Human T-Cell Activation Gene Network Identifies Jagged1 as a Therapeutic Target for Autoimmune Diseases | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

Jagged-1 (188-204): A Deep Dive into its Role in Cell Fate Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Notch signaling pathway is a cornerstone of intercellular communication, governing critical cell fate decisions during embryonic development and in adult tissue homeostasis. Ligand-receptor interactions are the linchpin of this pathway, and among these, the Jagged-1 (JAG-1) protein plays a pivotal role. This technical guide focuses on a specific, functionally active fragment of Jagged-1, the peptide spanning amino acids 188-204. This peptide acts as a Notch agonist, initiating the signaling cascade and influencing the differentiation and maturation of various cell types. This document provides a comprehensive overview of the core mechanisms, experimental data, and methodologies related to Jagged-1 (188-204), serving as a vital resource for professionals in cellular research and therapeutic development.

Core Signaling Pathway

Jagged-1 (188-204) functions by binding to Notch receptors on neighboring cells, initiating a cascade of proteolytic cleavages. This process ultimately leads to the release of the Notch Intracellular Domain (NICD), which translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and other co-activators, leading to the transcription of downstream target genes, most notably those of the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families. These transcription factors are critical in orchestrating cell fate decisions.

Quantitative Data Summary

The following tables summarize the quantitative effects of Jagged-1 (188-204) on various cell types as reported in the literature.

Table 1: Dose-Dependent Effects of Jagged-1 (188-204) on Human Pulmonary Artery Smooth Muscle Cells (PASMCs) [1]

| Concentration (µM) | Peak [Ca2+]cyt Increase (Amplitude) | Plateau [Ca2+]cyt Increase (Amplitude) |

| 0 (Control) | Baseline | Baseline |

| 5 | ~1.2x increase vs. control | ~1.3x increase vs. control |

| 50 | ~1.8x increase vs. control | ~2.0x increase vs. control |

| 500 | ~1.7x increase vs. control | ~1.9x increase vs. control |

Table 2: Time-Dependent Effects of Jagged-1 (188-204) on NICD Levels and SOCE in Human PASMCs [2][3]

| Treatment Time (min) | Normalized NICD Protein Level (Fold Change) | Peak SOCE Amplitude (Fold Change) |

| 0 | 1.0 | 1.0 |

| 5 | ~1.8 | ~1.2 |

| 10 | ~1.7 | ~1.5 |

| 30 | ~1.6 | ~1.8 |

| 60 | ~1.4 | ~1.6 |

Table 3: Effect of Jagged-1 Peptide on Tracheobronchial Epithelial Cell Fate [4][5]

| Treatment | Cell Type | Outcome |

| 40 µM JAG-1 Peptide | Bristle Cells | Significant increase in frequency |

| 40 µM JAG-1 Peptide | Ciliated Cells | No significant change in frequency |

Key Experimental Protocols

Keratinocyte Differentiation Assay

This protocol is adapted from studies demonstrating the induction of epidermal maturation by Jagged-1 (188-204).[6][7][8]

-

Cell Culture: Human keratinocytes are cultured in a submerged monolayer.

-

Treatment: The culture medium is supplemented with Jagged-1 (188-204) peptide and an elevated calcium concentration to induce differentiation.

-

Analysis:

-

Immunofluorescence: Cells are fixed and stained for markers of terminal differentiation, such as loricrin.

-

Western Blot: Cell lysates are analyzed for the expression of differentiation markers and activation of signaling pathways like NF-κB.

-

Store-Operated Calcium Entry (SOCE) Measurement in PASMCs

This protocol is based on experiments investigating the effect of Jagged-1 (188-204) on calcium signaling in human pulmonary arterial smooth muscle cells.[1][2][3]

-

Cell Preparation: Human PASMCs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Treatment: Cells are treated with Jagged-1 (188-204) peptide at various concentrations and for different durations. A scrambled peptide is used as a negative control.

-

SOCE Induction: The sarcoplasmic reticulum calcium stores are depleted using an agent like cyclopiazonic acid (CPA) in a calcium-free medium. Calcium is then reintroduced to the extracellular solution to induce SOCE.

-

Data Acquisition: Changes in intracellular calcium concentration ([Ca2+]cyt) are measured using fluorescence microscopy and recorded over time.

Role in Cell Fate Determination

The Jagged-1 (188-204) peptide has been implicated in the determination of cell fate in various biological systems:

-

Epidermal Maturation: As detailed in the experimental protocol, Jagged-1 (188-204) promotes the terminal differentiation of keratinocytes, a crucial process for skin barrier formation.[6][7][8] This involves the upregulation of differentiation markers and the activation of key signaling pathways like NF-κB.

-

Airway Epithelial Cell Differentiation: In the tracheobronchial epithelium, Jagged-1 signaling influences the balance between different cell types. Treatment with the Jagged-1 (188-204) peptide has been shown to increase the frequency of bristle cells, which are precursors to ciliated cells.[4][5] This suggests a role for Jagged-1 in regulating the differentiation program of airway progenitors. The full-length Jagged1 protein is a major regulator of Notch-dependent cell fate in proximal airways.[9]

-

Hematopoietic Stem Cell (HSC) Fate: The role of Jagged-1 in hematopoiesis is complex. While some studies suggest its importance in HSC self-renewal and differentiation, others indicate it may be dispensable for these processes.[10] Notably, recent findings point towards a mechanism of cis-inhibition of NOTCH1 by JAGGED1 in sustaining the embryonic HSC fate.[11][12] Hematopoietic Jagged1 is also considered a niche factor required for the maturation and engraftment of fetal HSCs.[13]

Conclusion and Future Directions

The Jagged-1 (188-204) peptide is a potent and specific activator of the Notch signaling pathway, with demonstrated effects on cell fate determination in multiple tissues. Its ability to modulate cellular differentiation highlights its potential as a research tool and a basis for therapeutic development. Future research should focus on further elucidating the context-dependent downstream targets of Jagged-1 (188-204)-induced Notch signaling and exploring its therapeutic efficacy in models of diseases characterized by aberrant cell differentiation, such as certain cancers and skin disorders. The development of more stable and targeted delivery systems for this peptide could also open new avenues for its clinical application.

References

- 1. Activation of Notch signaling by short-term treatment with Jagged-1 enhances store-operated Ca2+ entry in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Assemblies of JAG1 and JAG2 determine tracheobronchial cell fate in mucosecretory lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. JAG-1 (188-204), Jagged-1 (188-204), Notch Ligand, DSL Peptide - 1 mg [eurogentec.com]

- 8. peptide.com [peptide.com]

- 9. Jagged1 is the major regulator of Notch-dependent cell fate in proximal airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Jagged1-dependent Notch signaling is dispensable for hematopoietic stem cell self-renewal and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cis inhibition of NOTCH1 through JAGGED1 sustains embryonic hematopoietic stem cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. hematopoietic-jagged1-is-required-for-the-transition-of-hematopoietic-stem-cells-from-the-fetal-liver-to-the-adult-bone-marrow-niche - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide to the Discovery and Significance of the Jagged-1 (188-204) Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Jagged-1 (188-204) peptide, a 17-amino acid fragment derived from the Delta/Serrate/Lag2 (DSL) domain of the human Jagged-1 protein, has emerged as a significant tool in the study of Notch signaling. This technical guide provides a comprehensive overview of its discovery, its role as a Notch agonist, and its applications in various in vitro and in vivo models. Detailed experimental protocols for its use in keratinocyte differentiation and store-operated calcium entry assays are provided, along with a summary of its therapeutic potential, particularly in the context of autoimmune diseases. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the experimental utility and biological significance of this specific peptide.

Introduction: The Discovery of a Potent Notch Agonist

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for a multitude of cellular processes, including cell fate determination, proliferation, differentiation, and apoptosis.[1] Ligands of the Notch receptors, primarily the Jagged and Delta-like families, initiate this signaling cascade. The Jagged-1 protein, a key ligand in this pathway, is a transmembrane protein with a large extracellular domain containing a DSL domain, which is essential for receptor binding.[2]

The Jagged-1 (188-204) peptide, with the sequence Cys-Asp-Asp-Tyr-Tyr-Tyr-Gly-Phe-Gly-Cys-Asn-Lys-Phe-Cys-Arg-Pro-Arg, was identified as a functional fragment of the full-length Jagged-1 protein.[1][3] This 17-amino acid peptide corresponds to a portion of the DSL domain and has been demonstrated to act as a Notch agonist, capable of activating the Notch signaling pathway independently.[4] Its discovery has provided researchers with a valuable and specific tool to probe the intricacies of Notch signaling without the need for whole-cell or full-length protein systems.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of the Jagged-1 (188-204) peptide is presented in Table 1.

| Property | Value | Reference |

| Sequence | CDDYYYGFGCNKFCRPR | [3] |

| Molecular Weight | ~2107.4 g/mol | [3] |

| Purity | >95% (typically) | [3] |

| Form | Lyophilized powder | [3] |

| Solubility | Soluble in DMSO | [5] |

| Storage | Store lyophilized powder at -20°C. Reconstituted peptide should be aliquoted and stored at -20°C or lower. Avoid repeated freeze-thaw cycles. | [3] |

Preparation for In Vitro Use: For most cell-based assays, Jagged-1 (188-204) is first dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in the appropriate cell culture medium to the final working concentration.[5]

Preparation for In Vivo Use: For animal studies, the peptide can be formulated for injection. A common formulation involves dissolving the peptide in a vehicle solution, which may include DMSO and other solubilizing agents like PEG300 and Tween 80, diluted in a physiological buffer.[5]

Mechanism of Action: Activating the Notch Signaling Pathway

The Jagged-1 (188-204) peptide functions as a Notch agonist by mimicking the action of the native Jagged-1 ligand. The proposed mechanism of action is illustrated in the following signaling pathway diagram.

Upon binding to the extracellular domain of a Notch receptor, the Jagged-1 (188-204) peptide is believed to induce a conformational change in the receptor. This leads to two sequential proteolytic cleavages. The first, known as S2 cleavage, is mediated by an ADAM family metalloprotease. The second, S3 cleavage, is carried out by the γ-secretase complex, which releases the Notch intracellular domain (NICD). The liberated NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Suppressor of Hairless/Lag-1) and co-activators of the Mastermind-like (MAML) family. This transcriptional activation complex then drives the expression of Notch target genes, such as those in the Hes and Hey families.[6]

Biological Significance and Applications

The ability of the Jagged-1 (188-204) peptide to specifically activate Notch signaling has made it a valuable tool in a variety of research areas.

In Vitro Applications

One of the well-documented applications of Jagged-1 (188-204) is in the induction of terminal differentiation in human keratinocytes.[7] This process is crucial for the formation of a functional epidermal barrier.

Quantitative Data Summary:

| Cell Type | Peptide Concentration | Treatment Duration | Observed Effect | Reference |

| Human Keratinocytes | 40 µM | 72 hours | Induction of loricrin and involucrin expression, redistribution of Notch receptors | [8][9] |

In human pulmonary arterial smooth muscle cells (PASMCs), Jagged-1 (188-204) has been shown to enhance store-operated calcium entry (SOCE), a critical mechanism for calcium influx.[2] This has implications for understanding the pathophysiology of pulmonary arterial hypertension.

Quantitative Data Summary:

| Cell Type | Peptide Concentration | Treatment Duration | Observed Effect | Reference |

| Human PASMCs | 5 µM - 500 µM | 30 minutes | Dose-dependent enhancement of SOCE | [2] |

| Human PASMCs | 50 µM | 0 - 60 minutes | Time-dependent increase in NICD levels and SOCE | [2][6] |

In Vivo Applications: A Potential Therapeutic for Autoimmune Diseases

The immunomodulatory properties of Jagged-1 signaling have led to the investigation of the Jagged-1 (188-204) peptide as a potential therapeutic agent for autoimmune diseases. In a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE), treatment with this peptide has shown promising results.

Quantitative Data Summary:

| Animal Model | Disease Model | Peptide Dosage | Administration Route | Observed Effect |

| Mice | MOG 35-55 induced EAE | 1 mg/kg/day | Intraperitoneal | Amelioration of disease course |

Detailed Experimental Protocols

Protocol for Jagged-1 (188-204)-Induced Keratinocyte Differentiation

This protocol outlines the steps for inducing differentiation in primary human keratinocytes using the Jagged-1 (188-204) peptide.

Materials:

-

Primary human epidermal keratinocytes

-

Keratinocyte Serum-Free Medium (KSFM) supplemented with bovine pituitary extract and epidermal growth factor

-

High calcium keratinocyte medium (KSFM with final Ca²⁺ concentration of 1.2 mM)

-

Jagged-1 (188-204) peptide stock solution (e.g., 10 mM in DMSO)

-

Tissue culture treated plates or flasks

-

Reagents for Western blotting or immunofluorescence analysis

Procedure:

-

Cell Culture: Culture primary human keratinocytes in KSFM in a humidified incubator at 37°C and 5% CO₂.

-

Seeding: Seed keratinocytes onto tissue culture plates at a density that allows for confluence within 2-3 days.

-

Induction of Differentiation: Once the cells reach approximately 80-90% confluency, aspirate the KSFM and replace it with high calcium keratinocyte medium.

-

Peptide Treatment: Add Jagged-1 (188-204) peptide to the high calcium medium to a final concentration of 40 µM. A vehicle control (DMSO) should be run in parallel.

-

Incubation: Incubate the cells for 72 hours.

-

Analysis: After the incubation period, lyse the cells for Western blot analysis to detect the expression of differentiation markers such as loricrin and involucrin. Alternatively, fix the cells for immunofluorescence staining of these markers.

Protocol for Measuring Store-Operated Calcium Entry (SOCE) in PASMCs

This protocol describes how to measure changes in intracellular calcium concentration in response to store depletion and treatment with Jagged-1 (188-204) in human PASMCs.

References

- 1. peptide.com [peptide.com]

- 2. Jagged1 (JAG1): Structure, Expression, and Disease Associations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Conserved Face of the Jagged/Serrate DSL Domain is Involved in Notch Trans-Activation and Cis-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of Delta1, Jagged1, and Jagged2 to Notch2 Rapidly Induces Cleavage, Nuclear Translocation, and Hyperphosphorylation of Notch2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Directed differentiation of human pluripotent stem cells into epidermal keratinocyte-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAG1 - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

In-Depth Technical Guide: Biological Activity of the Jagged-1 (188-204) Fragment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various developmental disorders and cancers. Jagged-1 is a key transmembrane ligand for Notch receptors. The Jagged-1 (188-204) fragment, a synthetic peptide corresponding to a portion of the Delta/Serrate/Lag-2 (DSL) domain of the human Jagged-1 protein, acts as a Notch agonist, making it a valuable tool for studying Notch signaling and a potential therapeutic agent. This technical guide provides a comprehensive overview of the biological activity of the Jagged-1 (188-204) fragment, including its effects on various cell types, the underlying signaling pathways, and detailed experimental protocols.

Quantitative Data Summary

While extensive research has been conducted on the qualitative effects of the Jagged-1 (188-204) fragment, specific quantitative data such as binding affinities and dose-response values (EC50/IC50) are not widely reported in the available literature. The following table summarizes the effective concentrations of the Jagged-1 (188-204) peptide used in various published in vitro studies. This information can serve as a starting point for experimental design.

| Cell Type | Biological Effect Observed | Effective Concentration Range | Reference(s) |

| Human Keratinocytes | Induction of terminal differentiation | 40 µM | [1] |

| Human Monocyte-Derived Dendritic Cells | Induction of maturation | Not specified | [2][3] |

| Human Multiple Myeloma (MM) Cells | Drives proliferation | Not specified | [2][4] |

| Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | Enhancement of store-operated Ca2+ entry | 50 µM | [5] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased branching in 3D angiogenesis assay | 20 µM | [1] |

| Human Dental Pulp and Periodontal Ligament Cells | Upregulation of Notch target genes (HES1 and HEY1) | Not specified (immobilized) | [6] |

Signaling Pathways

The Jagged-1 (188-204) fragment activates the canonical Notch signaling pathway. Upon binding to a Notch receptor on a neighboring cell, a series of proteolytic cleavages are initiated, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a member of the Mastermind-like (MAML) family of coactivators. This complex then activates the transcription of downstream target genes, primarily members of the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families of basic helix-loop-helix transcription factors.[6]

Canonical Notch signaling pathway activated by Jagged-1 (188-204).

In specific cell types, the Jagged-1 (188-204) fragment has been shown to engage additional downstream effectors. In human keratinocytes, Jagged-1-mediated Notch activation leads to the induction of NF-κB and PPARγ, which are crucial for terminal differentiation.[7]

Jagged-1 (188-204) signaling in keratinocyte differentiation.

Experimental Protocols

Keratinocyte Differentiation Assay

This protocol is adapted from studies demonstrating the induction of terminal differentiation in human keratinocytes by the Jagged-1 (188-204) peptide.[7]

Materials:

-

Human keratinocytes

-

Keratinocyte growth medium

-

Jagged-1 (188-204) peptide (solubilized in sterile, nuclease-free water or DMSO)

-

Calcium chloride (CaCl2) solution

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibodies against differentiation markers (e.g., loricrin, involucrin)

-

Fluorescently labeled secondary antibodies

-

DAPI nuclear stain

-

96-well culture plates

Procedure:

-

Seed human keratinocytes in a 96-well plate at a suitable density and culture in keratinocyte growth medium until they reach approximately 70-80% confluency.

-

Induce differentiation by increasing the calcium concentration in the medium to 1.2-1.8 mM.

-

Treat the cells with the Jagged-1 (188-204) peptide at a final concentration of 40 µM. Include a vehicle control (the solvent used to dissolve the peptide) and a negative control (no treatment).

-

Incubate the cells for 48-72 hours.

-

After incubation, wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with 5% BSA for 1 hour at room temperature.

-

Incubate the cells with primary antibodies against loricrin and involucrin overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Visualize and quantify the expression of differentiation markers using a fluorescence microscope.

Workflow for Keratinocyte Differentiation Assay.

Endothelial Cell Tube Formation Assay

This protocol describes an in vitro angiogenesis assay to assess the effect of the Jagged-1 (188-204) fragment on the formation of capillary-like structures by endothelial cells.[1]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM)

-

Basement membrane matrix (e.g., Matrigel)

-

Jagged-1 (188-204) peptide

-

96-well culture plates

-

Calcein AM (for fluorescent visualization)

Procedure:

-

Thaw the basement membrane matrix on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of the thawed matrix solution per well. Ensure the entire surface is covered.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest HUVECs and resuspend them in EGM at a concentration of 1 x 10^5 cells/mL.

-

Add the Jagged-1 (188-204) peptide to the HUVEC suspension at a final concentration of 20 µM. Include a vehicle control.

-

Gently add 100 µL of the cell suspension to each matrix-coated well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

(Optional for fluorescent imaging) Add Calcein AM to the wells and incubate for 30 minutes.

-

Visualize the tube formation using a light or fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Workflow for Endothelial Cell Tube Formation Assay.

Conclusion

The Jagged-1 (188-204) fragment is a potent agonist of the Notch signaling pathway with diverse biological activities. It has been shown to induce differentiation in keratinocytes, promote proliferation in multiple myeloma cells, and modulate angiogenesis. While the precise quantitative aspects of its interactions with Notch receptors require further investigation, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic and research potential of this important peptide. Further studies are warranted to elucidate the full spectrum of its biological functions and to establish its potential as a clinical agent.

References

- 1. Notch signaling in regulating angiogenesis in a 3D biomimetic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Jagged1-induced Notch signaling drives proliferation of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effect of Jagged1 on the expression of genes in regulation of osteoblast differentiation and bone mineralization ontology in human dental pulp and periodontal ligament cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Jagged-1 mediated activation of notch signaling induces complete maturation of human keratinocytes through NF-kappaB and PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Jagged-1 (188-204) Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for regulating cell fate decisions, proliferation, differentiation, and apoptosis in a wide range of tissues.[1][2] Dysregulation of this pathway is implicated in various developmental disorders and cancers.[1][3] The activation of Notch receptors is initiated by the binding of ligands from the Delta-like (DLL) and Jagged (JAG) families.[2][4] Jagged-1 (JAG1) is a key ligand in this pathway, and its interaction with Notch receptors triggers a cascade of proteolytic cleavages, culminating in the release of the Notch Intracellular Domain (NICD).[1][2] The NICD then translocates to the nucleus, where it complexes with the transcription factor CSL (CBF1/RBP-Jk) to activate the transcription of downstream target genes, most notably those of the Hairy and Enhancer of Split (HES) and HES-related with YRPW motif (HEY) families.[5]

This technical guide focuses on a specific active fragment of the human Jagged-1 protein, the peptide spanning amino acids 188-204. This peptide, located within the highly conserved Delta/Serrate/Lag-2 (DSL) domain, functions as a Notch agonist, capable of independently activating the signaling cascade.[6][7][8] This document provides a comprehensive overview of the Jagged-1 (188-204) signaling pathway, quantitative data on its activation, detailed experimental protocols for its study, and visualizations to facilitate understanding.

The Jagged-1 (188-204) Signaling Pathway

The activation of the Notch pathway by the Jagged-1 (188-204) peptide follows the canonical signaling cascade. The peptide mimics the binding of the full-length Jagged-1 ligand to the extracellular domain of a Notch receptor (Notch1-4). This binding event induces a conformational change in the receptor, leading to two successive proteolytic cleavages. The first cleavage is mediated by an ADAM family metalloprotease, followed by a second cleavage within the transmembrane domain by the γ-secretase complex. This final cleavage releases the NICD into the cytoplasm. The liberated NICD then moves into the nucleus, where it displaces a corepressor complex from CSL and recruits coactivators, such as Mastermind-like (MAML) proteins, to initiate the transcription of target genes like HES1 and HEY1.

Quantitative Data on Pathway Activation

| Parameter | Cell Type | Assay | Concentration/Dose | Result | Reference |

| EC50 of SOCE (Peak) | Human PASMC | Calcium Imaging | ~37 µM | Half-maximal effective concentration for the transient phase of store-operated calcium entry. | [4] |

| EC50 of SOCE (Plateau) | Human PASMC | Calcium Imaging | ~27 µM | Half-maximal effective concentration for the plateau phase of store-operated calcium entry. | [4] |

| NICD Protein Levels | Human PASMC | Western Blot | 50 µM | Time-dependent increase, peaking at 30 minutes. | |

| Gene Expression | Human Dental Pulp Stem Cells | qPCR | 10 nM | Significant upregulation of HES1 and HEY1 after 24 hours. | [1] |

| Gene Expression | Human Epithelial Ovarian Cancer Cells | qPCR | 25 µM | 5.12-fold increase in CDKN1A and 13.75-fold increase in VEGFA. | [11] |

| Cell Differentiation | Human Keratinocytes | Immunohistochemistry | 40 µM | Induction of loricrin expression and epidermal stratification. | [7][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activation of the Jagged-1 (188-204) signaling pathway.

Cell Culture and Jagged-1 (188-204) Treatment

A generic workflow for studying the effects of Jagged-1 (188-204) is outlined below. Specific cell types and conditions will require optimization.

Materials:

-

Jagged-1 (188-204) peptide (e.g., AnaSpec, AS-61298)[12]

-

Scrambled control peptide[12]

-

Sterile distilled water or DMSO for peptide reconstitution[12]

-

Appropriate cell culture medium and supplements

-

Cell culture plates/flasks

Procedure:

-

Cell Seeding: Plate cells at a desired density in the appropriate culture vessel and allow them to adhere and reach the desired confluency.

-

Peptide Reconstitution: Prepare a stock solution of the Jagged-1 (188-204) and scrambled control peptides by dissolving the lyophilized powder in sterile distilled water or DMSO to a concentration of, for example, 5 mM. Store aliquots at -20°C.[12]

-

Cell Treatment: On the day of the experiment, dilute the peptide stock solution to the desired final concentrations in the cell culture medium. Replace the existing medium with the peptide-containing medium. Incubate the cells for the desired time points (e.g., 15 minutes to 48 hours) at 37°C and 5% CO2.

Western Blotting for NICD Detection

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-Cleaved Notch1 (e.g., Cell Signaling Technology, #4147, D3B8 clone)[10]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-cleaved Notch1 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the bands using an imaging system. The expected molecular weight for NICD is approximately 110-120 kDa.[10]

Quantitative Real-Time PCR (qPCR) for HES1 and HEY1

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR primers for target and reference genes

Validated Primer Sequences (Human):

-

HES1 Forward: 5'-GGAAATGACAGTGAAGCACCTCC-3'[13]

-

HES1 Reverse: 5'-GAAGCGGGTCACCTCGTTCATG-3'[13]

-

HEY1 Forward: 5'-TGTCTGAGCTGAGAAGGCTGGT-3'[6]

-

HEY1 Reverse: 5'-TTCAGGTGATCCACGGTCATCTG-3'[6]

-

GAPDH (Reference) Forward: 5'-ATCAGCAATGCCTCCTGCAC-3'

-

GAPDH (Reference) Reverse: 5'-CGTCAAAGGTGGAGGAGTGG-3'[3]

Procedure:

-

RNA Extraction and cDNA Synthesis: Following treatment with Jagged-1 (188-204), extract total RNA from the cells using a commercial kit. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions in triplicate with SYBR Green master mix, forward and reverse primers (at a final concentration of 150-350 nM), and diluted cDNA.

-

Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method, normalizing the expression of the target genes (HES1, HEY1) to the expression of a reference gene (e.g., GAPDH). Calculate the fold change in gene expression relative to the scrambled peptide or untreated control.

Luciferase Reporter Assay for Notch Pathway Activity

Materials:

-

Dual-luciferase reporter assay system

-

CSL-luciferase reporter plasmid (containing multiple CSL binding sites upstream of a minimal promoter driving firefly luciferase)

-

Control plasmid with a constitutively expressed Renilla luciferase (for normalization)

-

Transfection reagent

Procedure:

-

Transfection: Co-transfect the cells (e.g., HEK293 or HeLa cells) with the CSL-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.[9]

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of the Jagged-1 (188-204) peptide or a scrambled control. A γ-secretase inhibitor (e.g., DAPT) can be used as a negative control to confirm Notch-dependent signaling.[9]

-

Cell Lysis and Luminescence Measurement: After the desired incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in reporter activity relative to the control-treated cells.

Conclusion

The Jagged-1 (188-204) peptide is a valuable tool for researchers studying the Notch signaling pathway. As a potent and specific agonist, it allows for the controlled activation of the pathway in a variety of in vitro and in vivo models. The experimental protocols detailed in this guide provide a robust framework for investigating the downstream consequences of Jagged-1-mediated Notch activation, from the initial cleavage of the receptor to the transcriptional regulation of target genes. The quantitative data presented, while highlighting the need for further investigation into the direct binding kinetics of this peptide, demonstrates its efficacy in eliciting cellular responses. This in-depth guide serves as a critical resource for scientists and drug development professionals aiming to modulate the Notch pathway for therapeutic benefit or to further unravel its complex role in biology and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. air.unimi.it [air.unimi.it]

- 3. Structural basis for Notch1 engagement of Delta-like 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. pnas.org [pnas.org]

- 6. JAG-1 (188-204) | CRB1001588 | Biosynth [biosynth.com]

- 7. JAG-1 (188-204), Jagged-1 (188-204), Notch Ligand, DSL Peptide - 1 mg [anaspec.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Notch-Jagged complex structure implicates a catch bond in tuning ligand sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physical interaction of Delta1, Jagged1, and Jagged2 with Notch1 and Notch3 receptors. | BioGRID [thebiogrid.org]

- 11. mdpi.com [mdpi.com]

- 12. anaspec.com [anaspec.com]

- 13. medchemexpress.com [medchemexpress.com]

The Role of Jagged-1 (188-204) in Keratinocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keratinocyte differentiation is a fundamental process for the formation and maintenance of a functional epidermal barrier. This intricate process involves a complex interplay of signaling pathways that regulate gene expression and cellular morphology, leading to the formation of distinct epidermal layers. The Notch signaling pathway is a critical regulator of this process, and its ligand, Jagged-1, has emerged as a key player in initiating and promoting keratinocyte maturation.[1][2][3] Specifically, a 17-amino acid peptide fragment of Jagged-1, corresponding to residues 188-204 (CDDYYYGFGCNKFCRPR), has been identified as a potent activator of Notch signaling in keratinocytes, capable of inducing a comprehensive differentiation program.[4][5] This technical guide provides an in-depth overview of the role of Jagged-1 (188-204) in keratinocyte differentiation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the quantitative effects of Jagged-1 (188-204) peptide treatment on human keratinocyte differentiation markers and proliferative potential. The data is derived from studies investigating the impact of this Notch agonist on cultured human keratinocytes.

| Parameter | Treatment | Result | Reference |

| Involucrin mRNA levels | 40 µM Jagged-1 (188-204) for 3 days | Increased | [4] |

| Keratin 10 (K10) mRNA levels | 40 µM Jagged-1 (188-204) for 3 days | Increased | [4] |

| Colony Forming Efficiency (CFE) | 40 µM Jagged-1 (188-204) for 3 days | Decreased by approximately 50% | [4] |

| NICD (activated Notch1) protein levels | 40 µM Jagged-1 (188-204) for 3 days | Increased | [4] |

Signaling Pathway

The Jagged-1 (188-204) peptide initiates a signaling cascade that culminates in the expression of terminal differentiation markers in keratinocytes. The proposed pathway involves the activation of the Notch1 receptor, leading to downstream activation of NF-κB and PPARγ.

Experimental Protocols

This section provides a detailed methodology for studying the effects of Jagged-1 (188-204) on keratinocyte differentiation in vitro.

Human Keratinocyte Culture

-

Cell Source: Primary Human Epidermal Keratinocytes (HEK) or immortalized human keratinocyte cell lines (e.g., HaCaT).

-

Culture Medium: Keratinocyte serum-free growth medium supplemented with bovine pituitary extract and epidermal growth factor.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[6]

-

Subculturing: Passage cells when they reach 70-80% confluency. Use trypsin/EDTA solution to detach the cells.

Induction of Differentiation with Jagged-1 (188-204)

-

Peptide Preparation: Dissolve lyophilized Jagged-1 (188-204) peptide (CDDYYYGFGCNKFCRPR) in sterile distilled water to create a stock solution (e.g., 10 mM).[4] Store aliquots at -20°C.

-

Treatment Protocol:

-

Plate keratinocytes in appropriate culture vessels (e.g., 6-well plates).

-

Grow cells to near confluency (e.g., 90%).

-

Switch to a high-calcium differentiation medium (e.g., 1.2-1.8 mM Ca2+).

-

Add Jagged-1 (188-204) peptide to the medium at the desired final concentration (e.g., 40 µM).[4][5][7] A scrambled peptide with the same amino acid composition but a random sequence can be used as a negative control.[5]

-

Incubate the cells for the desired time period (e.g., 72 hours).[4][7]

-

Analysis of Keratinocyte Differentiation

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from treated and control cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qRT-PCR using primers specific for differentiation markers such as Involucrin (IVL), Keratin 10 (KRT10), and Loricrin (LOR).

-

Normalize expression levels to a housekeeping gene (e.g., GAPDH or 18S rRNA).

-

-

Immunoblotting:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against differentiation markers (e.g., Loricrin, Keratin 10) and activated Notch1 (NICD).

-

Use a loading control antibody (e.g., β-actin or GAPDH) for normalization.

-

-

Colony Forming Efficiency (CFE) Assay:

-

After treatment, trypsinize and seed a known number of cells at low density in fresh culture medium.

-

Allow cells to grow for a defined period (e.g., 10-14 days) to form colonies.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies to determine the CFE.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the impact of Jagged-1 (188-204) on keratinocyte differentiation.

References

- 1. Jagged-1 mediated activation of notch signaling induces complete maturation of human keratinocytes through NF-kappaB and PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. (PDF) Jagged-1 mediated activation of notch signaling induces complete maturation of human keratinocytes through NF-κB and PPARγ (2002) | Brian J. Nickoloff | 334 Citations [scispace.com]

- 4. Arsenite suppresses Notch1 signaling in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Role of Jagged-1 (188-204) in Pulmonary Arterial Smooth Muscle Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the functional role of the Jagged-1 (188-204) peptide in the pathophysiology of pulmonary arterial smooth muscle cells (PASMCs). Pulmonary arterial hypertension (PAH) is a progressive disease characterized by the remodeling of pulmonary arteries, a process in which PASMC proliferation and migration are key contributors. The Notch signaling pathway has been identified as a critical regulator of these cellular behaviors. This document summarizes the key quantitative data, details the experimental methodologies to study these effects, and visualizes the involved signaling pathways and workflows.

Core Findings: Jagged-1 (188-204) and PASMC Function

The active fragment of the human Jagged-1 protein, corresponding to amino acids 188-204, serves as a potent activator of the Notch signaling pathway in human PASMCs. Its primary documented effect is the significant enhancement of store-operated Ca2+ entry (SOCE), a crucial mechanism for regulating intracellular calcium concentration ([Ca2+]cyt). An increase in [Ca2+]cyt is a primary trigger for both pulmonary vasoconstriction and the pathological proliferation and migration of PASMCs that underpin vascular remodeling in PAH.[1]

Activation of Notch receptors by Jagged-1 (188-204) leads to the proteolytic cleavage of the Notch intracellular domain (NICD) by γ-secretase. The released NICD then translocates to the nucleus to modulate gene transcription.[1] However, the rapid, non-transcriptional enhancement of SOCE suggests a more direct interaction between NICD and the machinery of store-operated calcium channels.[1]

Quantitative Data Summary

The following tables summarize the dose- and time-dependent effects of Jagged-1 (188-204) on NICD levels and SOCE in human PASMCs, as derived from key experimental findings.

Table 1: Dose-Dependent Effect of Jagged-1 (188-204) on Store-Operated Ca2+ Entry (SOCE) in Human PASMCs

| Jagged-1 (188-204) Concentration (µM) | Treatment Duration | Peak Amplitude of SOCE (Normalized to Control) | Plateau Amplitude of SOCE (Normalized to Control) |

| 5 | 30 min | Moderately Increased | Moderately Increased |

| 50 | 30 min | Significantly Increased | Significantly Increased |

| 500 | 30 min | Significantly Increased | Significantly Increased |

Data adapted from Yamamura et al., 2014.[1] SOCE was induced by passive depletion of sarcoplasmic reticulum Ca2+ stores with 10 µM cyclopiazonic acid (CPA).

Table 2: Time-Dependent Effect of 50 µM Jagged-1 (188-204) on NICD Levels and SOCE in Human PASMCs

| Treatment Duration (minutes) | NICD Protein Level (Fold Change vs. 0 min) | Amplitude of SOCE (Normalized to 0 min) |

| 0 | 1.0 | 1.0 |

| 5 | ~1.2 | Minimally Affected |

| 10 | ~1.8 | Increased |

| 30 | ~2.5 | Maximally Increased |

| 60 | ~1.5 | Returned to near baseline |

Data adapted from Yamamura et al., 2014.[1] The correlation between NICD levels and SOCE amplitude suggests a direct link.

Table 3: Effect of Prolonged Exposure to 50 µM Jagged-1 (188-204) on SOCE

| Treatment Duration (hours) | Peak Amplitude of SOCE (Normalized to Control) | Plateau Amplitude of SOCE (Normalized to Control) |

| 24 | Markedly Enhanced | Markedly Enhanced |

| 48 | Markedly Enhanced | Markedly Enhanced |

| 72 | Markedly Enhanced | Markedly Enhanced |

Data adapted from Yamamura et al., 2014.[1] A scrambled version of the Jagged-1 peptide showed no effect.

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental procedures.

Caption: Jagged-1 (188-204) signaling pathway in PASMCs.

Caption: Experimental workflow for measuring SOCE.

Caption: Western blot workflow for NICD detection.

Experimental Protocols

Measurement of Store-Operated Ca2+ Entry (SOCE)

This protocol details the measurement of changes in cytosolic free Ca2+ concentration ([Ca2+]cyt) in response to Jagged-1 (188-204) treatment using ratiometric fluorescence microscopy.

Materials:

-

Human Pulmonary Arterial Smooth Muscle Cells (PASMCs)

-

Glass coverslips

-

Fura-2 AM (calcium indicator)

-

Pluronic F-127

-

Jagged-1 (188-204) peptide (AnaSpec or similar)

-

Scrambled Jagged-1 (scJag-1) peptide (negative control)

-

Cyclopiazonic acid (CPA)

-

N-[N-(3,5-difluorophenacetyl-l-alanyl)]-S-phenylglycine t-butyl ester (DAPT, γ-secretase inhibitor)

-

Physiological salt solution (PSS) containing (in mM): 141 NaCl, 4.7 KCl, 1.8 CaCl2, 1.2 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4.

-

Ca2+-free PSS (omitting CaCl2 and adding 1 mM EGTA).

Procedure:

-

Cell Culture: Culture human PASMCs on 25-mm glass coverslips in appropriate smooth muscle growth medium until they reach 70-80% confluency.

-

Dye Loading: Incubate cells with 3 µM Fura-2 AM and 0.05% Pluronic F-127 in PSS for 60 minutes at room temperature in the dark.

-

Washing: Wash the cells with PSS to remove extracellular Fura-2 AM.

-

Treatment: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope. Treat cells by adding Jagged-1 (188-204) (e.g., 50 µM), scJag-1, or vehicle to the chamber for the desired duration (e.g., 30 minutes). For inhibition experiments, pre-incubate cells with 10 µM DAPT for 30 minutes prior to Jagged-1 treatment.

-

SOCE Induction:

-

Begin perfusion with Ca2+-free PSS to establish a baseline.

-

Add 10 µM CPA to the Ca2+-free PSS to passively deplete the sarcoplasmic reticulum (SR) Ca2+ stores. This will cause a transient increase in [Ca2+]cyt due to Ca2+ release from the SR.

-

Once the [Ca2+]cyt returns to baseline, switch the perfusion to PSS containing 1.8 mM CaCl2. The subsequent rise in [Ca2+]cyt represents SOCE.

-

-

Data Acquisition: Excite Fura-2-loaded cells alternately at 340 nm and 380 nm, and capture the emission fluorescence at 510 nm. The ratio of fluorescence at 340 nm to 380 nm (F340/F380) is directly proportional to the [Ca2+]cyt.

-

Analysis: The amplitude of SOCE is calculated as the difference between the peak [Ca2+]cyt after re-addition of extracellular Ca2+ and the baseline [Ca2+]cyt before the re-addition.

Western Blot Analysis for NICD

This protocol describes the detection and quantification of Notch Intracellular Domain (NICD) protein levels in PASMCs following treatment with Jagged-1 (188-204).

Materials:

-

Human PASMCs cultured in 6-well plates

-

Jagged-1 (188-204) peptide

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-NICD (specific for the C-terminus of Notch1, 1:1,000 dilution)

-

Primary antibody: Mouse anti-β-Actin (loading control, 1:500 dilution)

-

HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Culture PASMCs to near confluency. Treat cells with 50 µM Jagged-1 (188-204) for various time points (e.g., 0, 5, 10, 30, 60 minutes).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-NICD antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-β-Actin antibody following the same incubation and detection steps.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the NICD band intensity to the corresponding β-Actin band intensity. Express the results as a fold change relative to the untreated control (0 min).

Conclusion

The Jagged-1 (188-204) peptide is a valuable tool for investigating the role of the Notch signaling pathway in pulmonary arterial smooth muscle cells. The evidence strongly indicates that this peptide activates Notch signaling, leading to a rapid, NICD-dependent increase in store-operated Ca2+ entry. This elevation in intracellular calcium is a well-established driver of the PASMC proliferation and migration that contribute to the vascular remodeling seen in pulmonary arterial hypertension. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals aiming to further elucidate the mechanisms of PAH and to explore the therapeutic potential of targeting the Jagged-1/Notch axis.

References

The Role of Jagged-1 (188-204) in Multiple Myeloma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite significant therapeutic advances, MM remains largely incurable, primarily due to the complex interplay between tumor cells and the bone marrow microenvironment, which fosters cell growth, survival, and drug resistance.[1][2] A key signaling pathway implicated in this pathological interaction is the Notch pathway.[3]

The Notch signaling cascade is a highly conserved pathway that regulates cell fate decisions, proliferation, and apoptosis.[3] In the context of multiple myeloma, hyperactivation of the Notch pathway is a common feature, driven by the overexpression of Notch receptors (Notch1 and Notch2) and their ligands, particularly Jagged-1 and Jagged-2, on myeloma cells.[1][2] This guide focuses on the specific role of a synthetic peptide fragment of Jagged-1, spanning amino acids 188-204, in elucidating the mechanisms of Notch signaling in multiple myeloma and its potential as a research tool. This peptide, Jagged-1 (188-204), acts as a Notch agonist, making it a valuable tool for in vitro and in vivo studies aimed at understanding and targeting this critical pathway in multiple myeloma.[4]

The Jagged-1/Notch Signaling Pathway in Multiple Myeloma

The interaction between Jagged-1 on one cell and a Notch receptor on an adjacent cell initiates a signaling cascade that is crucial for multiple myeloma cell survival and proliferation. The Jagged-1 (188-204) peptide mimics the action of the full-length Jagged-1 ligand, thereby activating this pathway.